N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide
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Overview
Description
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide: is a complex organic compound belonging to the class of quinoxaline derivatives.
Preparation Methods
The synthesis of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the cyano group: This step involves the reaction of the intermediate with a suitable nitrile source.
Cyclohexyl substitution: The cyclohexyl group is introduced through a substitution reaction.
Benzamide formation: The final step involves the coupling of the intermediate with benzoyl chloride under basic conditions
Chemical Reactions Analysis
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds
Scientific Research Applications
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials
Mechanism of Action
The mechanism of action of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. The compound’s cyano group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide can be compared with other quinoxaline derivatives such as:
- N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide
- N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-phenylacrylamide
- 2-chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications .
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(3-cyano-1-cyclohexylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C24H21N5O/c25-15-18-21-23(27-20-14-8-7-13-19(20)26-21)29(17-11-5-2-6-12-17)22(18)28-24(30)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,28,30) |
InChI Key |
CCJPIRQWQPZPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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